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Compound of Interest

Compound Name: (R)-1-phenylethyl acetate

Cat. No.: B1147902

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of quantum chemical calculations to
elucidate the structural, electronic, and reactive properties of 1-phenylethyl acetate (C10H1203).
By leveraging computational methods, researchers can gain insights into molecular stability,
vibrational frequencies, and reaction mechanisms at the atomic level, complementing and
guiding experimental studies.

Introduction to 1-Phenylethyl Acetate

1-Phenylethyl acetate is a carboxylic ester known for its intensive green, floral-fruity odor,
making it a significant compound in the fragrance and cosmetic industries[1]. Its molecular
structure consists of a phenyl group and an acetate group attached to a chiral carbon center,
leading to the existence of enantiomers. Quantum chemical calculations provide a powerful tool
to investigate the properties of this molecule, from its stable conformation to its reactivity and
potential degradation pathways.

Molecular Properties:
e Molecular Formula: C10H1202[2]
e Molecular Weight: 164.20 g/mol [2][3]

e CAS Number: 93-92-5[2]
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« Topological Polar Surface Area: 26.3 A2[1][2]

Computational Methodology and Protocols

The theoretical investigation of 1-phenylethyl acetate relies on established quantum
computational methods. Density Functional Theory (DFT) is a widely used approach due to its
favorable balance of accuracy and computational cost.

Typical Experimental Protocol:

Structure Optimization: The initial molecular geometry of 1-phenylethyl acetate is optimized
to find the lowest energy conformation on the potential energy surface. This is typically
performed using DFT with a functional like B3LYP, which combines Becke's three-parameter
exchange functional with the Lee-Yang-Parr correlation functional.[4][5]

Basis Set Selection: A suitable basis set is crucial for accurate results. The Pople-style basis
set, such as 6-311++G(d,p), is commonly employed. The "++" indicates the addition of
diffuse functions on all atoms, which are important for describing weak interactions, and "
(d,p)" adds polarization functions to heavy atoms and hydrogen, respectively, allowing for
more flexibility in describing bond shapes.[4]

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed
at the same level of theory. The absence of imaginary frequencies confirms that the
optimized structure corresponds to a true energy minimum. These calculations also provide
theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

[6]

Electronic Property Analysis: To understand the molecule's reactivity, Frontier Molecular
Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied
Molecular Orbital (LUMO)—are analyzed. The energy gap between the HOMO and LUMO is
a key indicator of chemical stability.[7][8][9]

Transition State (TS) Search: To study reaction mechanisms, such as thermal
decomposition, a transition state search is conducted. This involves locating the saddle point
on the potential energy surface that connects reactants to products. The TS structure is also
confirmed by a frequency calculation, which should yield exactly one imaginary frequency
corresponding to the reaction coordinate.[5]
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The following diagram illustrates a standard workflow for these calculations.
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A typical workflow for quantum chemical calculations.

Results and Discussion

DFT calculations have been used to determine the optimized geometric parameters for 1-

phenylethyl acetate in its ground state (GS) and during its thermal decomposition. A study by
Esan et al. utilized the B3LYP/6-31++G** level of theory to investigate this process.[5] Selected
optimized parameters for the ground state and the transition state of the decomposition

reaction are summarized below.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths in A, Angles in ©)
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Transition State

Parameter Bond/Angle Ground State (GS) (TS)
Bond Length C5-07 1.45 2.50
C2-H1 1.09 1.45
09-H1 - 1.21
Bond Angle C4-C5-07 109.5 90.1

| Dihedral Angle| H1-C2-C5-0O7 | -60.2 | 0.0 |

Data sourced from a DFT study on the thermal decomposition of 1-phenylethyl acetate.[5]
Note: Atom numbering is based on the cited study's convention.

The HOMO and LUMO are critical in determining the electronic properties and reactivity of a
molecule.[7]

« HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. A
higher HOMO energy corresponds to a better electron donor.[7]

e LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron.
A lower LUMO energy indicates a better electron acceptor.[7]

e HOMO-LUMO Gap (AE): The energy difference between the HOMO and LUMO is a
measure of the molecule's chemical stability. A large gap implies high stability and low
chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily
excitable.[8][9]

Table 2: Conceptual Framework of FMO Analysis
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Parameter Symbol Significance in Reactivity

Correlates with ionization
potential; indicates

HOMO Energy EHOMO .
electron-donating
character.

Correlates with electron

LUMO Energy ELUMO affinity; indicates electron-

accepting character.

| Energy Gap | AE | ELUMO - EHOMO; indicates chemical stability and reactivity. |

For 1-phenylethyl acetate, the HOMO is expected to be localized primarily on the electron-rich
phenyl ring, while the LUMO would likely be centered on the carbonyl group (C=0) of the
acetate moiety, which acts as the primary electron-accepting site.

Computational studies have shown that 1-phenylethyl acetate undergoes thermal
decomposition to yield vinyl benzene (styrene) and acetic acid.[5] This reaction proceeds
through a concerted, six-membered cyclic transition state.[5] The mechanism involves the
asynchronous breaking of the 3-carbon-hydrogen (C(-H) and a-ether-oxygen (Ca-O) bonds.[5]

The diagram below visualizes the transition state geometry.

Transition state for 1-phenylethyl acetate decomposition.

This computational model reveals that the C5-O7 and C2-H1 bonds are significantly elongated
in the transition state, while a new bond between O9 and H1 is forming.[5]

Table 3: Calculated Kinetic and Thermodynamic Parameters at 623 K
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Parameter Symbol Calculated Value Unit
Activation Energy Ea 43.7 kcal/mol
Pre-exponential

log(A) 12.70 -
Factor
Rate Constant k 6.1x 1072 st
Enthalpy of Reaction AHreaction 38.45 kcal/mol
Entropy Change AS 5.867 J/mol-K

| Gibbs Free Energy | AG | 39.69 | kd/mol |
Data sourced from Esan et al. (2022).[5]

These theoretically derived parameters compare well with available experimental results,
validating the use of DFT for studying the kinetics and thermodynamics of such reactions.[5]
The positive values for enthalpy and Gibbs free energy indicate that the decomposition is an
endothermic and non-spontaneous process under the studied conditions.

Conclusion

Quantum chemical calculations, particularly using DFT, offer a robust framework for the
detailed investigation of 1-phenylethyl acetate. These methods provide fundamental insights
into molecular geometry, electronic structure, and chemical reactivity that are highly valuable
for researchers in materials science and drug development. The ability to model reaction
pathways, such as thermal decomposition, and calculate kinetic and thermodynamic
parameters with reasonable accuracy demonstrates the predictive power of computational
chemistry as an indispensable partner to experimental research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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